6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione
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Overview
Description
6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and methylamine with cyanuric chloride, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of one or more of its functional groups.
Oxidation and reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives such as triazine oxides.
Reduction: Reduced derivatives such as triazine amines
Scientific Research Applications
6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
6-Methyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of fluorescent sensors and other functional materials.
Uniqueness
6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione stands out due to its specific ethyl and methyl substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-3-6(2)8-4(10)7-5(11)9-6/h3H2,1-2H3,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPIHMBPADKCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=O)NC(=O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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